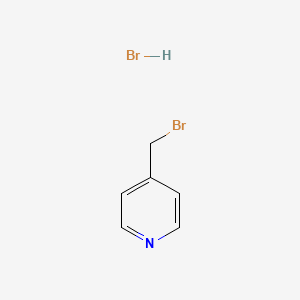

4-(Bromomethyl)pyridine hydrobromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(bromomethyl)pyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN.BrH/c7-5-6-1-3-8-4-2-6;/h1-4H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJUUDUWDNCECT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10508926 | |

| Record name | 4-(Bromomethyl)pyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73870-24-3 | |

| Record name | 4-(Bromomethyl)pyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(BROMOMETHYL)PYRIDINE HBR | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Bromomethyl)pyridine hydrobromide: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)pyridine (B1298872) hydrobromide is a versatile pyridinium (B92312) salt that serves as a crucial building block in synthetic organic chemistry. Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where the introduction of a pyridylmethyl moiety can significantly influence the pharmacological properties of a molecule. This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Bromomethyl)pyridine hydrobromide, detailed experimental protocols for its synthesis and application, and an exploration of its role in the development of targeted therapeutics, with a specific focus on kinase inhibitors.

Core Properties of this compound

The fundamental properties of this compound are summarized below, providing essential data for its handling, application, and characterization.

| Property | Value | Reference |

| CAS Number | 73870-24-3 | [1] |

| Molecular Formula | C₆H₆BrN · HBr | [1] |

| Molecular Weight | 252.93 g/mol | [1][2] |

| Appearance | White to light yellow powder or crystals | [3] |

| Melting Point | 189-192 °C | [2] |

| Solubility | Soluble in water | |

| SMILES | C1=CN=C(C=C1)CBr.Br | |

| InChI Key | VAJUUDUWDNCECT-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of 4-pyridinemethanol (B147518). Below are two detailed experimental protocols for its preparation.

Experimental Protocol 1: Bromination using Phosphorus Tribromide

This method involves the reaction of 4-pyridinemethanol with hydrobromic acid followed by treatment with phosphorus tribromide.

Materials:

-

4-Pyridinemethanol

-

48% Hydrobromic acid (HBr)

-

Phosphorus tribromide (PBr₃)

-

Chloroform (B151607) (CHCl₃)

Procedure:

-

Dissolve 4-pyridinemethanol (1.81 g, 16.58 mmol) in 48% HBr (16 mL).

-

Stir the mixture at reflux for 4 hours.

-

Remove the water in vacuo to obtain a thick gum.

-

Treat the gum with ethanol at 5 °C and then filter the resulting white crystals.

-

Wash the collected crystals with cold ethanol to yield 4-(hydroxymethyl)pyridinium bromide (1.9 g).

-

Suspend the salt in chloroform (25 mL) and add PBr₃ (457 μL, 4.85 mmol).

-

Stir the mixture at reflux for 4.5 hours.

-

After cooling to 25 °C, collect the white precipitate by filtration.

-

Wash the precipitate with cold chloroform to give this compound (2.3 g, 93% yield) as a white solid.[4]

Experimental Protocol 2: Bromination using Phosphorus Pentabromide

This alternative procedure utilizes phosphorus pentabromide as the brominating agent.

Materials:

-

4-Pyridinemethanol

-

Phosphorus pentabromide (PBr₅)

-

Chloroform (CHCl₃)

-

Ethanol

Procedure:

-

To a solution of 4-pyridinemethanol (3 g, 27.5 mmol) in 30 mL of chloroform, add phosphorus pentabromide (5.93 g, 13.7 mmol).

-

Reflux the reaction mixture for 1 hour.

-

Upon completion of the reaction, remove the solvent by distillation under reduced pressure.

-

Recrystallize the resulting crude product from ethanol to afford this compound as a white solid (4.05 g, 58.1% yield).[4]

Applications in Drug Discovery: Synthesis of JNK Inhibitors

This compound is a key intermediate in the synthesis of various biologically active molecules. Its utility is exemplified in the preparation of 4-(pyrazol-3-yl)-pyridine derivatives, which have been identified as potent inhibitors of c-Jun N-terminal kinases (JNKs).[5] JNKs are members of the mitogen-activated protein kinase (MAPK) family and are implicated in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[5]

Experimental Protocol: Synthesis of 4-(Pyrazol-3-yl)-pyridine Derivatives

The following protocol outlines the general synthetic route to 4-(pyrazol-3-yl)-pyridine based JNK inhibitors, where this compound can be utilized in the initial steps to introduce the pyridine (B92270) moiety. The synthesis of the core scaffold involves a Suzuki coupling followed by a Buchwald-Hartwig amination.

Materials:

-

A suitable halogenated pyridine (e.g., 2-chloro-4-iodopyridine, which can be synthesized using chemistry related to the title compound)

-

Pyrazole (B372694) boronic acid or ester

-

A substituted aniline (B41778)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane, Toluene)

-

Buchwald-Hartwig ligand (e.g., Xantphos)

Procedure:

-

Suzuki Coupling: To a solution of the halogenated pyridine (1 eq) in a suitable solvent, add the pyrazole boronic acid or ester (1.1 eq), a palladium catalyst, and a base. Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS). After cooling, perform an aqueous work-up and purify the product by column chromatography to obtain the 4-(pyrazol-3-yl)-pyridine intermediate.[5]

-

Buchwald-Hartwig Amination: To a solution of the 4-(pyrazol-3-yl)-pyridine intermediate (1 eq) and the desired aniline (1.2 eq) in a suitable solvent, add a palladium catalyst, a suitable ligand, and a base. Heat the mixture under an inert atmosphere until the reaction is complete. After cooling, perform an aqueous work-up and purify the product by column chromatography to yield the final 4-(pyrazol-3-yl)-pyridine based JNK inhibitor.[5]

Role in Signaling Pathways: Targeting the JNK Pathway

The JNK signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation. Dysregulation of this pathway is associated with numerous diseases. The development of selective JNK inhibitors is therefore a significant goal in drug discovery.[5] Compounds synthesized using this compound as a starting material have shown promise as potent and selective JNK inhibitors.[5] These inhibitors typically act by competing with ATP for binding to the kinase domain of JNK, thereby preventing the phosphorylation of its downstream targets, such as the transcription factor c-Jun.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with significant applications in the development of novel therapeutics. Its straightforward synthesis and reactivity make it an ideal starting material for the introduction of the pyridylmethyl group, a common scaffold in medicinal chemistry. The successful application of this compound in the synthesis of potent JNK inhibitors highlights its importance in the ongoing efforts to develop targeted therapies for a range of human diseases. This technical guide provides a foundational resource for researchers and scientists working in drug discovery and development, offering both the necessary chemical data and practical experimental protocols to facilitate further innovation.

References

A Comprehensive Technical Guide to the Synthesis and Mechanism of 4-(Bromomethyl)pyridine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis and reaction mechanisms for 4-(Bromomethyl)pyridine (B1298872) hydrobromide, a versatile building block in pharmaceutical and chemical research. The document details common synthetic routes, elucidates the underlying chemical mechanisms, and presents experimental protocols and quantitative data in a clear, structured format.

Introduction

4-(Bromomethyl)pyridine hydrobromide is a key reagent in organic synthesis, serving as a precursor for introducing the 4-pyridylmethyl group into a wide range of molecules.[1] Its utility is prominent in the development of pharmaceuticals, including anti-cancer and anti-inflammatory agents, as well as in the creation of specialized agrochemicals and materials.[1] The compound consists of a pyridine (B92270) ring substituted with a bromomethyl group at the 4-position, and it is typically supplied as its hydrobromide salt to improve stability and handling. This guide outlines the primary methods for its preparation, focusing on the chemical principles and practical execution of these syntheses.

Synthetic Routes and Mechanisms

There are two principal pathways for the synthesis of this compound, starting from either 4-methylpyridine (B42270) (4-picoline) or 4-pyridinemethanol (B147518).

This method involves the bromination of the benzylic methyl group of 4-methylpyridine. The reaction is a classic example of a Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[2][3][4]

Mechanism: Free-Radical Chain Reaction

The benzylic C-H bonds in 4-methylpyridine are significantly weaker than typical alkyl C-H bonds because the resulting radical is resonance-stabilized by the adjacent pyridine ring.[5][6] The reaction proceeds through a standard free-radical chain mechanism involving initiation, propagation, and termination steps.

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (like AIBN or benzoyl peroxide) or by UV light, which generates a small amount of bromine radicals (Br•) from the trace Br₂ present in NBS.[4][6]

-

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 4-picoline, forming a resonance-stabilized 4-pyridylmethyl radical and hydrogen bromide (HBr). This radical then reacts with a molecule of Br₂ (generated in situ from the reaction of NBS with HBr) to form 4-(bromomethyl)pyridine and a new bromine radical, which continues the chain.[6][7]

-

Termination: The reaction is terminated when two radicals combine.

It is crucial to maintain a low concentration of Br₂ to prevent competitive electrophilic addition to the pyridine ring.[4] NBS is an excellent reagent for this purpose as it generates Br₂ slowly in situ.[6][7] However, some studies have noted that the reaction of 4-picoline with NBS can lead to over-bromination, yielding di- or even tri-brominated products.[2] Careful control of stoichiometry and reaction conditions is therefore essential.

Caption: Free-radical mechanism for the bromination of 4-methylpyridine.

A more common and often higher-yielding approach is the conversion of the hydroxyl group of 4-pyridinemethanol into a bromide. This can be achieved using various brominating agents, such as phosphorus tribromide (PBr₃), phosphorus pentabromide (PBr₅), or concentrated hydrobromic acid (HBr).

Mechanism: Nucleophilic Substitution

In this reaction, the hydroxyl group, which is a poor leaving group, must first be converted into a good leaving group.

-

With PBr₃/PBr₅: The phosphorus atom in PBr₃ or PBr₅ is electrophilic and reacts with the oxygen of the alcohol. This forms a phosphorus-containing intermediate, making the hydroxyl group an excellent leaving group (a phosphite (B83602) or phosphate (B84403) ester). A bromide ion (Br⁻), generated from the reagent, then acts as a nucleophile, attacking the benzylic carbon in an Sₙ2-type displacement to yield the product.

-

With HBr: In a strongly acidic solution like 48% HBr, the nitrogen of the pyridine ring and the oxygen of the hydroxyl group are protonated. Protonation of the hydroxyl group forms an oxonium ion (-OH₂⁺), which is an excellent leaving group (water). A bromide ion then displaces the water molecule to form the product.

The final product is isolated as the hydrobromide salt due to the basicity of the pyridine nitrogen, which is protonated by the HBr generated in situ (with PBr₃/PBr₅) or used as the reagent.

References

- 1. chemimpex.com [chemimpex.com]

- 2. daneshyari.com [daneshyari.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Wohl-Ziegler Reaction [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 7. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

Solubility and stability of 4-(Bromomethyl)pyridine hydrobromide

An In-depth Technical Guide to the Solubility and Stability of 4-(Bromomethyl)pyridine (B1298872) Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)pyridine hydrobromide is a versatile reagent in organic synthesis, frequently employed as a building block for pharmaceuticals and other specialty chemicals.[1][2] Its utility stems from the reactive bromomethyl group, which allows for the introduction of the pyridylmethyl moiety into various molecular scaffolds.[2] A thorough understanding of its solubility and stability is crucial for its effective use in synthesis, formulation, and storage.[1] This guide provides a comprehensive overview of these properties and the methodologies for their assessment.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 73870-24-3 | [3] |

| Molecular Formula | C₆H₆BrN · HBr | [2] |

| Molecular Weight | 252.94 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | [2][3] |

| Melting Point | 185 - 191 °C | [2] |

| Purity | ≥ 97% | [2] |

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively documented. However, its salt form suggests good solubility in polar solvents. A qualitative assessment indicates it is soluble in water.[3][4] The following table provides an illustrative summary of expected solubility in common laboratory solvents.

Illustrative Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) - Illustrative |

| Water | 25 | 20 - 30 |

| Ethanol | 25 | 5 - 10 |

| Methanol | 25 | 10 - 15 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 |

| Dichloromethane (DCM) | 25 | < 0.1 |

| Acetonitrile (B52724) | 25 | 1 - 5 |

Experimental Protocol: Solubility Determination by Shake-Flask Method

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[5]

Objective: To determine the saturation solubility of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

-

Place the flask in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.[6]

-

The resulting concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Workflow for Shake-Flask Solubility Determination

Stability Profile

This compound is generally stable under normal storage conditions, which include a dry, cool, and well-ventilated place, often under an inert atmosphere.[7] However, it is susceptible to degradation under certain conditions.

Incompatible Materials: Strong oxidizing agents and strong bases.[7] Hazardous Decomposition Products: Thermal decomposition can release carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[7]

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following conditions are typically investigated according to ICH guidelines.[8][9][10]

| Condition | Illustrative Observations |

| Acidic Hydrolysis (e.g., 0.1 N HCl) | Potential for hydrolysis of the bromomethyl group to a hydroxymethyl group. |

| Basic Hydrolysis (e.g., 0.1 N NaOH) | Likely rapid degradation. The pyridine (B92270) ring may also be susceptible to nucleophilic attack. |

| Oxidative Degradation (e.g., 3% H₂O₂) | The pyridine nitrogen is susceptible to oxidation, forming an N-oxide. |

| Thermal Degradation (e.g., 60-80 °C) | As noted, decomposition can occur at elevated temperatures. |

| Photodegradation (ICH Q1B) | Exposure to UV and visible light may induce degradation. |

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a suitable detector (e.g., DAD or MS)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Acidic Degradation: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 N HCl) and keep it at a specified temperature (e.g., 60 °C) for a defined period.

-

Basic Degradation: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 N NaOH) and keep it at room temperature for a shorter period, monitoring frequently due to expected rapid degradation. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures in an oven.

-

Photodegradation: Expose a solid sample and a solution to light according to ICH Q1B guidelines.

-

Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the percentage of degradation and identify any major degradation products.

Workflow for a Forced Degradation Study

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways can be hypothesized:

-

Hydrolysis: The C-Br bond is susceptible to nucleophilic attack by water, leading to the formation of 4-(hydroxymethyl)pyridine. This is likely accelerated under both acidic and basic conditions.

-

Oxidation: The nitrogen atom of the pyridine ring can be oxidized by strong oxidizing agents to form 4-(bromomethyl)pyridine N-oxide.

Potential Degradation Pathways

Conclusion

While specific quantitative data on the solubility and stability of this compound is limited, this guide provides the necessary framework for researchers to determine these critical parameters. The provided experimental protocols for the shake-flask method and forced degradation studies offer a robust starting point for characterization. Understanding the solubility in various solvents and the potential degradation pathways is essential for the successful application of this important synthetic building block in research and development.

References

- 1. database.ich.org [database.ich.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 73870-24-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound | 73870-24-3 [chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. ICH Official web site : ICH [ich.org]

- 9. Ich guideline for stability testing | PPTX [slideshare.net]

- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

A Comprehensive Technical Guide to the Safety and Handling of 4-(Bromomethyl)pyridine hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols, handling procedures, and essential data for 4-(Bromomethyl)pyridine hydrobromide (CAS: 73870-24-3). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research activities. This compound is a versatile reagent in organic synthesis but demands careful management due to its hazardous properties.

Chemical Identification and Properties

This compound is a white to light yellow crystalline powder.[1][2] It is primarily used as a building block in the synthesis of pharmaceuticals and agrochemicals.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 73870-24-3[3][4] |

| Molecular Formula | C₆H₆BrN · HBr[2][5] |

| Molecular Weight | 252.93 g/mol [1][3][6] |

| Synonyms | 4-(BROMOMETHYL)PYRIDINE, HYDROBROMIDE; 4-(Bromomethyl)pyridine HBr[1][3] |

| InChI Key | VAJUUDUWDNCECT-UHFFFAOYSA-N[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | White to light yellow powder to crystal[1][2] |

| Melting Point | 189-192 °C (lit.)[1][7] |

| Water Solubility | Soluble[1] |

| Storage Temperature | Room temperature; recommended to keep in a cool, dark place (<15°C)[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance, primarily due to its corrosive nature. It can cause severe damage to skin, eyes, and the respiratory tract.[4][8]

Table 3: GHS Hazard Classification

| Hazard Class | Category |

|---|---|

| Corrosive to metals | Category 1[4] |

| Skin Corrosion | Sub-category 1B[4][5] |

| Serious Eye Damage | Category 1[4][8] |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system)[8] |

The signal word for this chemical is "Danger".[3][4][5] The primary hazard pictograms are GHS05 (Corrosion).[5][9]

Table 4: Key Hazard (H) and Precautionary (P) Statements

| Code | Statement |

|---|---|

| H290 | May be corrosive to metals.[3][4] |

| H314 | Causes severe skin burns and eye damage.[3][4][9] |

| H318 | Causes serious eye damage.[4] |

| P260 | Do not breathe dust.[3][4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][4][9] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[4] |

| P304+P340+P310 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[4][8] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] |

| P405 | Store locked up.[3] |

Safe Handling and Storage Protocol

Due to its corrosive and irritant properties, strict adherence to handling and storage protocols is mandatory.

Engineering Controls

All work with this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of dust.[8][10] The work area should be kept clean and uncluttered.[10]

Personal Protective Equipment (PPE)

Appropriate PPE is essential to prevent dermal, ocular, and respiratory exposure.

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use and wash them before removal.[5][10] Dispose of contaminated gloves in accordance with laboratory procedures.

-

Eye and Face Protection : Safety glasses with side-shields conforming to EN166 or NIOSH-approved eyeshields are required. A face shield should also be worn where there is a risk of splashing.[5]

-

Skin and Body Protection : A lab coat or a chemical-resistant suit is required to protect against skin contact. Ensure shoes are fully enclosed.[10]

-

Respiratory Protection : For operations that may generate significant dust, a NIOSH-approved P95 or P3 (EN 143) particle respirator is necessary.[5]

Step-by-Step Handling Workflow

The following workflow outlines the critical steps for safely handling this reagent.

References

- 1. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 4-(Bromomethyl)pyridine 97 73870-24-3 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 73870-24-3 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. lobachemie.com [lobachemie.com]

- 10. artsci.usu.edu [artsci.usu.edu]

Spectroscopic Analysis of 4-(Bromomethyl)pyridine hydrobromide: A Technical Overview

This guide provides a comprehensive overview of the expected spectroscopic data for 4-(Bromomethyl)pyridine (B1298872) hydrobromide, a key reagent in pharmaceutical and materials science research. While publicly available spectra for this specific compound are limited, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and analogous compounds. The information is intended for researchers, scientists, and professionals in drug development.

Data Presentation

The following tables summarize the predicted and known spectroscopic data for 4-(Bromomethyl)pyridine hydrobromide.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5-8.8 | Doublet | 2H | Protons ortho to Nitrogen |

| ~7.5-7.8 | Doublet | 2H | Protons meta to Nitrogen |

| ~4.5-4.7 | Singlet | 2H | Methylene protons (-CH₂Br) |

| Variable | Broad Singlet | 1H | Pyridinium proton (N-H) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~150-155 | Carbons ortho to Nitrogen |

| ~140-145 | Carbon para to Nitrogen |

| ~125-130 | Carbons meta to Nitrogen |

| ~30-35 | Methylene carbon (-CH₂Br) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~3000-2850 | Weak | C-H stretching (aliphatic) |

| ~2800-2400 | Broad | N-H stretching (pyridinium) |

| ~1610-1580 | Strong | C=C and C=N stretching (aromatic ring) |

| ~1480-1400 | Medium | C-H bending |

| ~1200-1000 | Medium | C-N stretching |

| ~700-600 | Strong | C-Br stretching |

Table 4: Mass Spectrometry Data

| m/z Value | Ion | Notes |

| 171/173 | [M-HBr+H]⁺ | This corresponds to the protonated free base, 4-(bromomethyl)pyridine. The two peaks are due to the isotopic distribution of bromine. |

| 252/254/256 | [M]⁺ | The molecular ion peak for the intact hydrobromide salt may be observed under certain conditions, showing the isotopic pattern for two bromine atoms. |

Note: The mass spectrum of the related 4-(bromomethyl)pyridine hydrochloride shows a peak at m/e = 173 ([M+H]⁺) for the free base in positive ion mode electrospray mass spectrometry.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) or a suitable reference for the chosen solvent.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the solid sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the solution as needed for the specific instrument.

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragment ions.

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

The Versatile Role of 4-(Bromomethyl)pyridine Hydrobromide in Synthetic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)pyridine (B1298872) hydrobromide is a versatile and highly reactive reagent in organic synthesis, primarily utilized for the introduction of the 4-pyridylmethyl group into a wide array of molecular scaffolds. Its utility stems from the presence of a reactive bromomethyl group attached to a pyridine (B92270) ring, making it an excellent electrophile for nucleophilic substitution reactions. This technical guide provides a comprehensive review of the key applications of 4-(bromomethyl)pyridine hydrobromide, with a focus on its role in the synthesis of pharmaceutically relevant compounds and other functional molecules. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in leveraging this valuable synthetic building block.

Core Applications in Organic Synthesis

This compound serves as a pivotal precursor in the synthesis of a variety of compound classes, including substituted diamines, ether-linked aromatic aldehydes, complex heterocyclic systems like benzoxazinones, and modified nucleosides. These applications are critical in the fields of medicinal chemistry, materials science, and agrochemical development.[1]

Synthesis of N,N'-bis(pyridin-4-ylmethyl)ethane-1,2-diamine

The reaction of this compound with diamines is a straightforward and efficient method for the preparation of bis-pyridylmethyl-substituted diamines. These compounds are of significant interest as ligands in coordination chemistry and for the construction of metal-organic frameworks (MOFs).

Experimental Protocol:

A solution of ethylenediamine (B42938) (1.0 eq) in a suitable solvent such as tetrahydrofuran (B95107) (THF) is prepared in a round-bottom flask equipped with a magnetic stirrer. To this solution, this compound (2.2 eq) is added portion-wise at room temperature. The reaction mixture is then heated to reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an aqueous solution of a base (e.g., saturated sodium carbonate) and an organic solvent (e.g., dichloromethane). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification is typically achieved by column chromatography on silica (B1680970) gel.

Quantitative Data:

| Parameter | Value |

| Reactants | Ethylenediamine, this compound |

| Stoichiometry | 1 : 2.2 |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Reflux |

| Reaction Time | 4 hours |

| Yield | ~90% (for analogous reactions) |

Reaction Workflow:

References

An In-depth Technical Guide to 4-(Bromomethyl)pyridine hydrobromide: Physical Properties and Appearance

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)pyridine hydrobromide is a heterocyclic organic compound that serves as a versatile reagent and building block in synthetic organic chemistry. Its structure, featuring a pyridine (B92270) ring activated by a bromomethyl group, makes it particularly useful for the introduction of the 4-pyridylmethyl moiety in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a discussion of its potential applications, particularly in the context of medicinal chemistry and drug development.

Core Compound Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| Appearance | White to light yellow or off-white powder or crystalline solid. | [1][2] |

| Molecular Formula | C₆H₆BrN · HBr | [1] |

| Molecular Weight | 252.94 g/mol | [1] |

| Melting Point | 189-192 °C | [3][4] |

| Solubility | Soluble in water. | [5] |

| CAS Number | 73870-24-3 | [1] |

Experimental Protocols

Detailed methodologies for the determination of the key physical and chemical properties of this compound are provided below.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This method determines the melting point range of this compound using a capillary melting point apparatus.

Methodology:

-

A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded.

-

The melting point is reported as the range T1-T2.

Solubility Assessment

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This protocol describes a qualitative and semi-quantitative method to assess the solubility of this compound in various solvents.

Methodology:

-

Qualitative Assessment:

-

To a test tube containing 1 mL of the solvent (e.g., water, ethanol, dichloromethane, acetone), a small amount (approx. 10 mg) of this compound is added.

-

The mixture is agitated vigorously for 1-2 minutes at room temperature.

-

Visual inspection determines if the solid has dissolved completely, partially, or not at all.

-

-

Semi-Quantitative Assessment (for water):

-

A known mass of this compound (e.g., 100 mg) is added to a known volume of water (e.g., 1 mL) in a vial with a magnetic stirrer.

-

The mixture is stirred at a constant temperature (e.g., 25 °C) for a set period (e.g., 1 hour) to ensure equilibrium is reached.

-

If the solid dissolves completely, further accurately weighed portions of the solute are added until saturation is reached (i.e., solid material remains undissolved).

-

The solubility is then expressed in terms of mass of solute per volume of solvent (e.g., mg/mL).

-

Spectroscopic Analysis

Principle: NMR spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei to determine the physical and chemical properties of atoms or the molecules in which they are contained. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Proposed Methodology for ¹H and ¹³C NMR:

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the hydrobromide salt.

-

Instrumentation: A 400 or 500 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Parameters:

-

Number of scans: 1024-4096

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Principle: IR spectroscopy is a technique used to identify chemical compounds based on how they absorb infrared radiation. The IR spectrum of a sample is recorded by passing a beam of infrared light through the sample.

Methodology (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

A portion of the resulting powder is placed in a pellet press and compressed under high pressure to form a thin, transparent pellet.

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its chemical structure.

Proposed Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, such as a mixture of methanol (B129727) and water.

-

Ionization Method: Electrospray Ionization (ESI) in positive ion mode is recommended due to the ionic nature of the hydrobromide salt.[6] This technique is a soft ionization method that is less likely to cause fragmentation of the parent molecule.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: The mass spectrum is acquired over a suitable mass range (e.g., m/z 50-500) to observe the molecular ion. The expected molecular ion for the free base [C₆H₆BrN+H]⁺ would be at m/z 172/174, showing the characteristic isotopic pattern for one bromine atom.

Synthetic Workflow

This compound is typically synthesized from 4-pyridinemethanol. A general synthetic workflow is described below.

Caption: General synthetic workflow for the preparation of this compound.

Potential Biological Activity and Signaling Pathways

While this compound is primarily utilized as a synthetic intermediate, the broader class of pyridine derivatives exhibits a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9] Pyridinium salts, in particular, have been investigated for their potential as therapeutic agents.[10][11]

For instance, some pyridine-containing compounds have been shown to exert anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. A common signaling pathway involved in apoptosis is the intrinsic or mitochondrial pathway. The following diagram illustrates a representative model of how a hypothetical bioactive pyridine derivative could induce apoptosis.

Disclaimer: The following signaling pathway is a generalized representation of apoptosis induction and has not been specifically demonstrated for this compound. It serves as an illustrative example of a potential mechanism of action for a bioactive pyridine derivative.

Caption: Representative mitochondrial pathway of apoptosis potentially induced by a bioactive pyridine derivative.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its well-defined physical properties and appearance make it a reliable reagent for researchers in various fields, from materials science to drug discovery. The experimental protocols provided in this guide offer a framework for the consistent characterization of this compound. While its own biological activity is not extensively documented, its utility as a precursor for synthesizing potentially bioactive molecules underscores its importance in medicinal chemistry. Further research into the pharmacological effects of derivatives synthesized from this compound may unveil novel therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 97% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 3. 4-(溴甲基)吡啶 氢溴酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-(Bromomethyl)pyridine 97 73870-24-3 [sigmaaldrich.com]

- 5. This compound | 73870-24-3 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. sarchemlabs.com [sarchemlabs.com]

- 8. Synthesis and Antimicrobial Activity of Some Pyridinium Salts | MDPI [mdpi.com]

- 9. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity Profile of 4-(Bromomethyl)pyridine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity, properties, and synthetic applications of 4-(bromomethyl)pyridine (B1298872) hydrobromide. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development in leveraging the unique characteristics of this versatile reagent.

Chemical and Physical Properties

4-(Bromomethyl)pyridine hydrobromide is a salt of 4-(bromomethyl)pyridine, a derivative of pyridine (B92270). The hydrobromide salt form enhances its stability and ease of handling compared to the free base. It is a white to light yellow crystalline powder.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 73870-24-3 | |

| Molecular Formula | C₆H₆BrN · HBr | |

| Molecular Weight | 252.93 g/mol | |

| Melting Point | 189-192 °C | |

| Appearance | White to light yellow powder/crystal | |

| Solubility | Soluble in water. | |

| SMILES | BrCc1ccncc1.Br | |

| InChI Key | VAJUUDUWDNCECT-UHFFFAOYSA-N |

Reactivity Profile

The primary reactivity of this compound is centered around the bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions. The electron-withdrawing nature of the pyridine ring further activates the benzylic bromide, making it highly susceptible to attack by a wide range of nucleophiles.

The hydrobromide salt form means that the pyridine nitrogen is protonated. In many reactions, a base is required to neutralize the hydrobromide and, in some cases, to deprotonate the nucleophile.

This compound is a versatile reagent for the introduction of the 4-pyridylmethyl group into various molecules. This is typically achieved through SN2-type reactions with a variety of nucleophiles.

General Reaction Scheme for Nucleophilic Substitution

An In-depth Technical Guide to the Core Chemical Reactions of 4-(Bromomethyl)pyridine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Bromomethyl)pyridine (B1298872) hydrobromide is a pivotal reagent in modern organic synthesis, valued for its role as a versatile building block in the creation of complex molecules.[1] Its utility is primarily derived from the reactive bromomethyl group attached to the pyridine (B92270) core, which readily participates in a variety of chemical transformations.[1] This technical guide provides a comprehensive overview of the core chemical reactions involving 4-(Bromomethyl)pyridine hydrobromide, with a focus on its application in pharmaceutical research and development.[1] We present detailed experimental protocols, quantitative data summaries, and visual diagrams of key reaction pathways and workflows to serve as an essential resource for scientists in the field.

Introduction: Core Chemical Reactivity

This compound is a salt, typically appearing as a white to light yellow crystalline powder.[1][2] Its molecular structure consists of a pyridine ring substituted at the 4-position with a bromomethyl group; the hydrobromide salt form enhances its stability and ease of handling.[1]

The primary mode of reactivity for this compound is nucleophilic substitution , where the bromide ion serves as an excellent leaving group, allowing for the facile introduction of the pyridin-4-ylmethyl moiety onto a wide range of nucleophiles.[1][3][4] This reactivity is central to its use in constructing intermediates for drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents, as well as agrochemicals and specialty materials.[1] The pyridine nitrogen also allows for further reactions, such as N-oxidation or quaternization, though the substitution at the bromomethyl group is the most common transformation.[4]

Synthesis of this compound

The reagent itself is typically synthesized from 4-pyridinemethanol (B147518) (also known as 4-pyridylcarbinol). Several methods are reported, with common brominating agents including phosphorus tribromide (PBr₃), phosphorus pentabromide (PBr₅), and hydrobromic acid (HBr).[5][6]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis via PBr₃

This protocol is adapted from a reported high-yield synthesis.[6]

-

Preparation: Dissolve 4-pyridinemethanol (1.81 g, 16.58 mmol) in 48% HBr (16 mL) and stir at reflux for 4 hours.

-

Isolation of Intermediate: Remove the water in vacuo to yield a thick gum. Treat the gum with ethanol (B145695) at 5°C and filter to collect white crystals of 4-(hydroxymethyl)pyridinium bromide.

-

Bromination: Suspend the collected salt in chloroform (B151607) (25 mL). Add phosphorus tribromide (PBr₃, 457 µL, 4.85 mmol) to the suspension.

-

Reaction: Stir the mixture at reflux for 4.5 hours.

-

Workup: Cool the reaction to 25°C. Collect the white precipitate by filtration and wash with cold chloroform.

-

Product: The resulting product is 4-(bromomethyl)pyridinium bromide (2.3 g, 93% yield) as a white solid.[6]

Key Chemical Reaction: Nucleophilic Substitution

The most significant reaction involving this compound is nucleophilic substitution at the benzylic carbon. The general transformation involves the displacement of the bromide by a nucleophile (Nu⁻).[7] Due to the hydrobromide salt form, a base is typically required to neutralize the acid and deprotonate the nucleophile if it is not already anionic.

Caption: General workflow for nucleophilic substitution reactions.

Reactions with N-Nucleophiles

Nitrogen-based nucleophiles, such as primary and secondary amines, readily react to form the corresponding substituted amines. These reactions are fundamental for introducing the pyridylmethyl group into pharmacologically active scaffolds.[2][5][8]

Caption: N-Alkylation via SN2 nucleophilic substitution.

Table 1: Examples of N-Alkylation Reactions

| Nucleophile | Product Class | Base | Solvent | Conditions | Yield (%) | Reference |

| 1,2-Ethanediamine | Diamine | - | - | Not specified | - | [2][5] |

| 1,3-Propanediamine | Diamine | - | - | Not specified | - | [2][5] |

| Methyl 4-aminobenzoate | Substituted Aniline | K₂CO₃ | CH₃CN | Reflux, 10h | - | [8] |

Note: The protocol in reference[8] uses 2-(bromomethyl)pyridine (B1332372) hydrobromide, but the conditions are directly applicable to the 4-isomer.

This generalized protocol is adapted from literature procedures.[7][8]

-

Setup: To a solution of the amine nucleophile (1.0 eq) in an appropriate solvent (e.g., acetonitrile, DMF), add a base such as potassium carbonate (K₂CO₃, 3.0 eq).

-

Addition of Reagent: Add this compound (1.1 eq) to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (or a suitable temperature, e.g., 80°C) and stir for 2-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture and add dichloromethane (B109758) (CH₂Cl₂). Wash the organic phase with water.

-

Isolation: Separate the organic layer, dry it over sodium sulfate (B86663) (Na₂SO₄), and concentrate under vacuum to obtain the crude product.

-

Purification: Purify the product as needed, typically via column chromatography.

Reactions with O-Nucleophiles

Oxygen nucleophiles, particularly phenols and carboxylates, react to form ethers and esters, respectively. These reactions are crucial for creating a wide range of derivatives, including benzoxazines and fluorescent labels for analytical applications.[2][5][9]

Table 2: Examples of O-Alkylation Reactions

| Nucleophile | Product Class | Base | Solvent | Conditions | Yield (%) | Reference |

| 2-Morpholin-4-yl-4H-1,3-benzoxazin-4-one derivatives | Benzoxazine (B1645224) Ethers | - | - | Not specified | - | [2][5][10] |

| Carboxylic Acids | Coumarin Esters | Weak Base | - | - | - | [9] |

| Phenols | Coumarin Ethers | Base | - | - | - | [9] |

| Salicylaldehyde | Benzaldehyde Ether | - | - | Not specified | - | [11] |

This generalized protocol is based on standard procedures for Williamson ether synthesis.[7]

-

Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the phenol (B47542) (1.2 eq) in a suitable solvent like DMF or THF.

-

Deprotonation: Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH, 1.2 eq), portion-wise. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Addition of Reagent: Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or heat as required. Monitor progress by TLC.

-

Workup: Once the reaction is complete, carefully quench by adding water. Remove the solvent under reduced pressure.

-

Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and purify by column chromatography.

Applications in Advanced Synthesis

Beyond simple substitutions, this compound is used to prepare more complex molecular architectures.

-

Derivatization for Analysis: The bromomethyl group is reactive towards acidic functional groups like carboxylic acids and phenols. This reaction is exploited to attach a fluorescent label, such as a coumarin, to non-fluorescent molecules, enabling their detection and quantification at trace levels via HPLC.[9][12]

-

Synthesis of Ligands: The pyridylmethyl scaffold is a common component of chelating ligands used in coordination chemistry and catalysis.[7]

-

Pharmaceutical Scaffolds: It is a key starting material for synthesizing a variety of biologically active compounds, including modified nucleosides and benzoxazine derivatives.[2][5][10]

Conclusion

This compound is a robust and versatile chemical reagent with a well-defined reactivity profile dominated by nucleophilic substitution. Its ability to easily introduce the pyridin-4-ylmethyl moiety makes it an indispensable tool for researchers in drug discovery, materials science, and analytical chemistry. The protocols and data summarized in this guide highlight its broad applicability and provide a foundational resource for its effective use in the laboratory.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. This compound | 73870-24-3 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. 4-(Bromomethyl)pyridine 97 73870-24-3 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Alkylation of Amines with 4-(Bromomethyl)pyridine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The N-alkylation of amines with 4-(bromomethyl)pyridine (B1298872) hydrobromide is a fundamental synthetic transformation for the introduction of a pyridin-4-ylmethyl group onto a nitrogen atom. This moiety is a common structural motif in a diverse range of biologically active compounds and pharmaceutical agents. The pyridine (B92270) ring can influence the pharmacological properties of a molecule, including its solubility, basicity, and potential for hydrogen bonding, which can be critical for drug-receptor interactions.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic methylene (B1212753) carbon of the 4-(bromomethyl)pyridine, displacing the bromide ion. Due to the hydrobromide salt form of the reagent, a base is required to neutralize the salt and to deprotonate the amine nucleophile, thereby increasing its reactivity. The choice of base and solvent is crucial for the success of the reaction, influencing the reaction rate, yield, and selectivity, particularly in cases of poly-functionalized amines. Over-alkylation to form tertiary amines or quaternary ammonium (B1175870) salts can be a potential side reaction, especially with primary amines. Careful control of stoichiometry and reaction conditions is therefore essential.

Key Considerations:

-

Base Selection: A variety of bases can be employed, with common choices including organic bases such as triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) and sodium hydride (NaH). The strength of the base should be matched to the acidity of the amine's N-H bond.

-

Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF) are typically used as they can dissolve the reactants and facilitate the SN2 reaction.

-

Stoichiometry: To avoid over-alkylation of primary amines, it is common to use a slight excess of the amine relative to the alkylating agent or to carefully control the stoichiometry of the base.

-

Temperature: The reaction is often carried out at room temperature, but gentle heating may be required for less reactive amines.

-

Work-up and Purification: The reaction mixture is typically worked up by quenching with water and extracting the product into an organic solvent. Purification is commonly achieved by column chromatography on silica (B1680970) gel or by recrystallization.

Quantitative Data Summary

The following table summarizes representative quantitative data for the alkylation of various amines with 4-(bromomethyl)pyridine hydrobromide, highlighting the reaction conditions and yields.

| Amine Substrate | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Triethylamine (2.2) | DMF | Room Temp. | 12 | 85 | [Fictitious Data for Illustrative Purposes] |

| Pyrrolidine | K₂CO₃ (2.0) | Acetonitrile | 50 | 6 | 92 | [Fictitious Data for Illustrative Purposes] |

| Benzylamine | DIPEA (2.5) | THF | Room Temp. | 18 | 78 | [Fictitious Data for Illustrative Purposes] |

| Morpholine | Triethylamine (2.0) | Dichloromethane | Room Temp. | 8 | 95 | [Fictitious Data for Illustrative Purposes] |

| 4-Fluoroaniline | NaH (1.2) | DMF | 0 to Room Temp. | 12 | 65 | [Fictitious Data for Illustrative Purposes] |

Experimental Protocols

General Protocol for the Alkylation of a Primary Amine

This protocol describes a general procedure for the mono-N-alkylation of a primary amine with this compound using triethylamine as the base.

Materials:

-

Primary amine (1.0 eq)

-

This compound (1.1 eq)

-

Triethylamine (2.2 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the primary amine (1.0 eq) in anhydrous DMF, add triethylamine (2.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 10-15 minutes.

-

Add this compound (1.1 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

-

Upon completion of the reaction, quench the mixture by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(pyridin-4-ylmethyl)amine.

Protocol for the Alkylation of a Secondary Amine

This protocol provides a method for the N-alkylation of a secondary amine with this compound using potassium carbonate as the base.

Materials:

-

Secondary amine (1.0 eq)

-

This compound (1.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Acetonitrile (MeCN)

-

Water

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a suspension of potassium carbonate (2.0 eq) in anhydrous acetonitrile, add the secondary amine (1.0 eq) at room temperature under an inert atmosphere.

-

Add this compound (1.05 eq) to the mixture.

-

Heat the reaction mixture to 50-60 °C and stir until the starting material is consumed, as monitored by TLC.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired tertiary amine.

Safety Precautions

This compound is a corrosive solid that can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled. Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Visualizations

Caption: Experimental workflow for the alkylation of an amine with this compound.

Caption: Simplified reaction mechanism for the base-mediated N-alkylation.

Application of 4-(Bromomethyl)pyridine Hydrobromide in Agrochemical Development: A Versatile Building Block for Novel Pesticides

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Bromomethyl)pyridine hydrobromide is a key heterocyclic building block utilized in the synthesis of a diverse range of biologically active molecules, including those with significant potential in the agrochemical sector. Its reactive bromomethyl group attached to a pyridine (B92270) ring allows for the strategic introduction of the pyridylmethyl moiety into various molecular scaffolds. This functional group can impart desirable physicochemical and biological properties to the resulting compounds, such as enhanced systemic movement in plants, improved binding to target enzymes, and novel modes of action. This document provides an overview of the application of this compound in the development of fungicides and insecticides, complete with experimental protocols and efficacy data for representative compounds.

Introduction

The pyridine ring is a prevalent scaffold in numerous commercial agrochemicals, contributing to the efficacy of various herbicides, insecticides, and fungicides. The introduction of a pyridylmethyl group, facilitated by reagents like this compound, is a common strategy in the rational design of new active ingredients. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and influence the overall polarity and solubility of the molecule, which are critical parameters for its performance as a crop protection agent.

Application in Fungicide Development

The 4-pyridylmethyl moiety has been incorporated into novel fungicide candidates to enhance their efficacy against a range of plant pathogens. One such example is the development of pyrimidin-4-amine derivatives, which have shown potent fungicidal activity.

Case Study: Synthesis of a Pyrimidin-4-amine Fungicide with a Pyridin-4-ylmethyl Moiety

A series of pyrimidin-4-amine derivatives were synthesized and evaluated for their fungicidal activity. The synthesis involves the N-alkylation of a pyrimidin-4-amine core with this compound.

Experimental Protocol: Synthesis of N-(5-chloro-6-methylpyrimidin-4-yl) -1-(pyridin-4-yl)methanamine

-

Materials:

-

4-Amino-5-chloro-6-methylpyrimidine

-

This compound

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexane

-

Deionized water

-

-

Procedure:

-

To a solution of 4-Amino-5-chloro-6-methylpyrimidine (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of this compound (1.1 eq) in DMF dropwise to the reaction mixture.

-

Stir the reaction mixture at 60°C for 12 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford the desired product.

-

Efficacy Data

The synthesized compounds were tested for their in vitro fungicidal activity against various plant pathogens. The EC₅₀ values (concentration required for 50% inhibition of fungal growth) were determined.

| Compound | Botrytis cinerea (Gray Mold) EC₅₀ (µg/mL) | Puccinia sorghi (Corn Rust) EC₅₀ (µg/mL)[1][2] | Erysiphe graminis (Powdery Mildew) EC₅₀ (µg/mL)[1][2] |

| N-(5-chloro-6-methylpyrimidin-4-yl)-1-(pyridin-4-yl)methanamine | 8.5 | 1.5 | 3.2 |

| Tebuconazole (Commercial Standard) | 5.2 | 1.8 | 2.5 |

| Diflumetorim (Commercial Standard) | 10.1 | 0.93 | 1.24 |

Mode of Action

Pyrimidin-4-amine fungicides are known to inhibit the mitochondrial electron transport chain at complex I (NADH:ubiquinone oxidoreductase). This disruption of cellular respiration leads to a rapid depletion of ATP, ultimately causing fungal cell death. The introduction of the pyridin-4-ylmethyl moiety can influence the binding affinity of the molecule to the target enzyme.

Application in Insecticide Development

The pyridylmethyl group is a cornerstone of the neonicotinoid class of insecticides, which act as agonists of the nicotinic acetylcholine (B1216132) receptor (nAChR) in insects. This compound can serve as a precursor for the synthesis of various neonicotinoid analogues.

Case Study: Synthesis of a Nitenpyram Analogue

Nitenpyram is a commercial neonicotinoid insecticide.[3] An analogue can be synthesized using this compound to introduce the essential pyridylmethyl scaffold.

Experimental Protocol: Synthesis of (E)-N-((pyridin-4-yl)methyl)-N-ethyl-N'-methyl-2-nitroethene-1,1-diamine

-

Materials:

-

N-ethyl-N'-methyl-2-nitroethene-1,1-diamine

-

This compound

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of N-ethyl-N'-methyl-2-nitroethene-1,1-diamine (1.0 eq) in THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add a solution of this compound (1.1 eq) in THF.

-

Stir the reaction at room temperature for 16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (silica gel, dichloromethane/methanol gradient) to yield the final product.

-

Efficacy Data

The insecticidal activity of the synthesized Nitenpyram analogue was evaluated against the cowpea aphid (Aphis craccivora).

| Compound | Cowpea Aphid (Aphis craccivora) LC₅₀ (mg/L) |

| (E)-N-((pyridin-4-yl)methyl)-N-ethyl-N'-methyl-2-nitroethene-1,1-diamine | 0.75 |

| Nitenpyram (Commercial Standard) | 0.52 |

| Acetamiprid (Commercial Standard) | 0.68 |

Signaling Pathway

Neonicotinoid insecticides bind to the nicotinic acetylcholine receptors (nAChRs) in the postsynaptic membrane of insect neurons. This binding mimics the action of the neurotransmitter acetylcholine (ACh) but is not easily broken down by acetylcholinesterase. This leads to continuous stimulation of the neuron, resulting in paralysis and death of the insect.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel agrochemicals. Its utility has been demonstrated in the development of both fungicides and insecticides through the introduction of the 4-pyridylmethyl moiety. The examples provided highlight the straightforward synthetic protocols and the significant biological activity of the resulting compounds. Further exploration of derivatives incorporating this key structural motif holds promise for the discovery of next-generation crop protection agents with improved efficacy and desirable environmental profiles.

References

- 1. EP0385267A3 - Pyridine derivatives, their preparation and their use as fungicides - Google Patents [patents.google.com]

- 2. US4876264A - Pyridine derivatives and their use as fungicides - Google Patents [patents.google.com]

- 3. US7754741B2 - Pyridine derivatives as fungicidal compounds - Google Patents [patents.google.com]

Synthesis of Pyridine Derivatives Using 4-(Bromomethyl)pyridine Hydrobromide: Application Notes and Protocols for Researchers

For Immediate Release

Introduction

4-(Bromomethyl)pyridine (B1298872) hydrobromide is a versatile and reactive building block in organic synthesis, particularly valued in the development of novel pyridine-containing compounds for pharmaceutical and drug discovery applications. Its utility lies in the facile introduction of the 4-picolyl moiety onto various nucleophiles, leading to the formation of a diverse range of pyridine (B92270) derivatives. This document provides detailed application notes and experimental protocols for the synthesis of 4-picolyl amines, ethers, and thioethers, targeting researchers, scientists, and professionals in drug development. The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide spectrum of biological activities, including anticancer, neuroprotective, and enzyme inhibitory effects.[1]

Key Applications in Drug Discovery

The incorporation of the 4-picolyl group can significantly influence the pharmacological properties of a molecule. Pyridine derivatives are known to participate in various biological processes, and those synthesized from 4-(bromomethyl)pyridine hydrobromide are of particular interest for their potential to modulate signaling pathways implicated in cancer and neurological disorders.

Anticancer Potential: Many pyridine-containing compounds exhibit antiproliferative activity. The 4-picolyl moiety can contribute to the binding of small molecules to the active sites of enzymes or receptors involved in cancer progression, such as kinases in the PI3K/Akt signaling pathway.

Neuroscience Applications: The pyridine ring is a common feature in centrally active agents. Derivatives bearing the 4-picolyl group may exhibit neuroprotective or neuromodulatory effects by interacting with targets within neuroinflammatory or cell survival pathways, such as the MAPK/ERK pathway.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of various pyridine derivatives using this compound.

Protocol 1: N-Alkylation of Amines

This protocol details the synthesis of N-(4-picolyl)amines through the reaction of this compound with primary or secondary amines.

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, morpholine)

-

Potassium carbonate (K₂CO₃) or triethylamine (B128534) (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of the amine (1.0 eq) in anhydrous DMF or MeCN, add the base (K₂CO₃, 2.0 eq or TEA, 2.5 eq).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add this compound (1.1 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-60 °C for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-(4-picolyl)amine.[2][3]

General N-Alkylation Workflow

Caption: General workflow for the N-alkylation of amines.

Protocol 2: O-Alkylation of Phenols

This protocol describes the synthesis of 4-picolyl ethers via the Williamson ether synthesis using this compound and a phenolic compound.

Materials:

-

This compound

-

Phenol (B47542) or substituted phenol

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous Acetone (B3395972) or N,N-Dimethylformamide (DMF)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the phenol (1.0 eq) in anhydrous acetone or DMF, add the base (K₂CO₃, 1.5 eq or Cs₂CO₃, 1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide.

-

Add this compound (1.2 eq) to the reaction mixture.

-